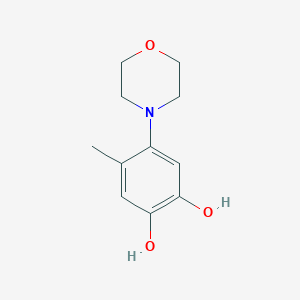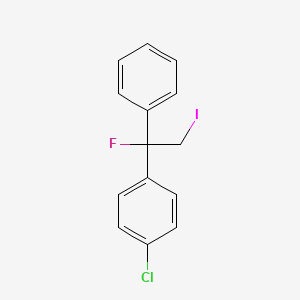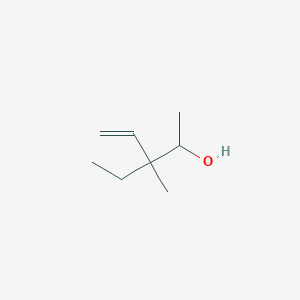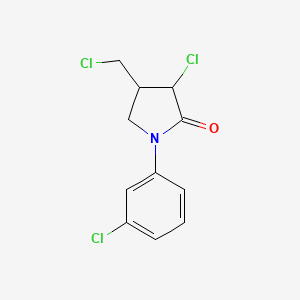
1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- is an organic compound that belongs to the class of catechols. Catechols are characterized by the presence of a 1,2-benzenediol moiety. This compound is known for its unique chemical structure, which includes a morpholine ring attached to the benzene ring. The presence of the morpholine ring imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-benzenediol and 4-methylphenol as the primary starting materials.
Reaction with Morpholine: The 4-methylphenol is reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.
Oxidation: The resulting intermediate is then oxidized to form the final product, 1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)-.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones are the major products formed during oxidation.
Reduction: Hydroquinones are the primary products of reduction reactions.
Substitution: The products of substitution reactions depend on the nature of the substituent introduced.
科学研究应用
1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to cell signaling, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
4-Methylcatechol: Similar in structure but lacks the morpholine ring.
3,4-Dihydroxytoluene: Another catechol derivative with different substituents.
Homocatechol: A catechol with a different substitution pattern.
Uniqueness
1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
61155-53-1 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
4-methyl-5-morpholin-4-ylbenzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c1-8-6-10(13)11(14)7-9(8)12-2-4-15-5-3-12/h6-7,13-14H,2-5H2,1H3 |
InChI 键 |
FISMAGXKWLAPBH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N2CCOCC2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)



![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)

![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)

![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)
![1-[(3-Isocyanatopropyl)sulfanyl]heptane](/img/structure/B14599776.png)



